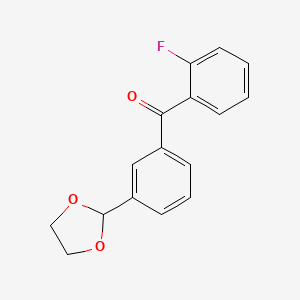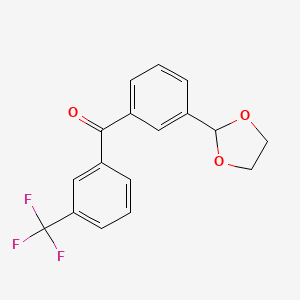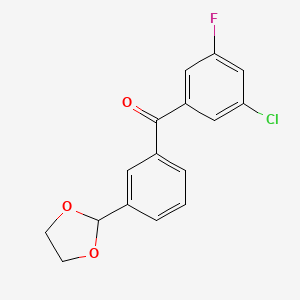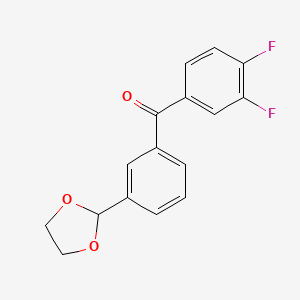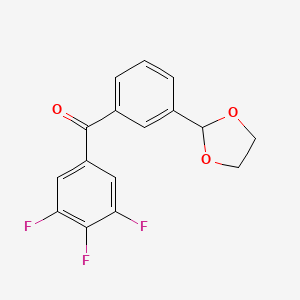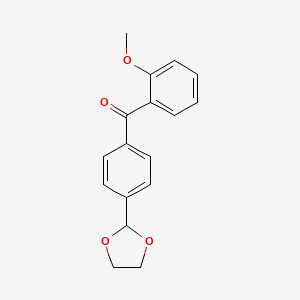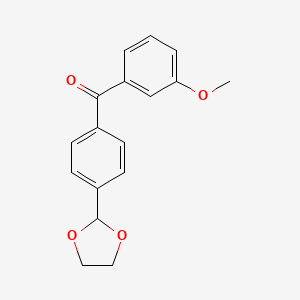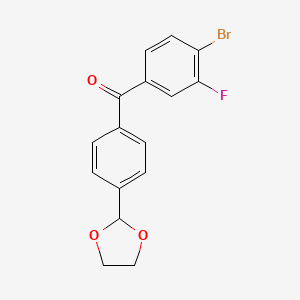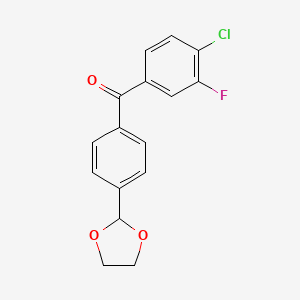
1-氰基环丁烷甲酸甲酯
描述
Methyl 1-cyanocyclobutanecarboxylate is a compound that belongs to the family of cyclobutane derivatives, which are characterized by a four-membered ring structure. This particular compound contains a nitrile group (cyano group) and a carboxylate ester function, making it a versatile intermediate in organic synthesis. The cyclobutane core is a common motif in various natural products and pharmaceuticals, and its derivatives are of significant interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which shares the cyclobutane core with methyl 1-cyanocyclobutanecarboxylate . Another method involves a formal [2+2] cycloaddition reaction on methyl 2-acetamidoacrylate with ketene diethyl acetal to obtain the cyclobutane core, which can then be further functionalized to produce various cyclobutane amino acids . Additionally, alkyl 1-bicyclobutanecarboxylates have been synthesized from 1,1-cyclobutanedicarboxylic acid, demonstrating the versatility of cyclobutane-based carboxylates in synthesis .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be determined using techniques such as single crystal X-ray analysis. For example, the crystal structure of a related compound revealed that the cyclobutane ring adopts a slightly distorted square-planar arrangement, which is a common feature among cyclobutane derivatives . The presence of substituents on the cyclobutane ring can influence its planarity and overall molecular conformation.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. For instance, the reaction with RuO4 can lead to oxidative ring opening, as seen in the case of methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates . Moreover, methyl 1-bromocyclohexylcarboxylate, another cyclobutane derivative, can react with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to yield products with a cyclohexylcarboxylate structure . These reactions highlight the reactivity of the cyclobutane ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For example, poly(methyl 1-bicyclobutanecarboxylate) is described as an optically clear material with a refractive index of n D 25 = 1.52 and excellent thermal stability, indicating its potential for use in materials science . The pKa values of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been reported, which are important for understanding their behavior in different chemical environments . These properties are crucial for the application of cyclobutane derivatives in various fields, including pharmaceuticals and materials science.
科学研究应用
化学反应性和合成
1-氰基环丁烷甲酸甲酯参与各种化学反应和合成过程。值得注意的是,该化合物已被用于合成不同的化学结构和材料,突出了其在有机合成中的多功能性。
新型化学结构的合成:该化合物已被用于合成独特化学结构,例如 3-甲酰基环丁烯-3-甲酸甲酯,该化合物通过热解形成,并作为各种化学反应的前体 (Niwayama & Houk, 1992)。
在聚合物科学中的应用:1-氰基环丁烷甲酸甲酯已被用于聚合物科学,尤其是在聚合过程中。它在形成具有独特性质(例如增强的热稳定性)的聚合物中的作用已被探索 (Chen, Padías & Hall, 2002)。
二萜类化合物的形成:该化合物参与形成独特的二萜类化合物,这些化合物已显示出显着的生物活性,例如抑制蛋白质酪氨酸磷酸酶 1B (PTP1B) (Liang 等人,2013 年)。
生物医学和生物研究
1-氰基环丁烷甲酸甲酯的衍生物因其生物和药理特性而被研究,展示了其在生物医学研究中的潜力。
神经药理研究:1-氰基环丁烷甲酸甲酯的衍生物,如 1-氨基环丁烷-1-甲酸,因其神经药理特性而受到研究,特别是作为 N-甲基-D-天冬氨酸相关甘氨酸受体的配体 (Rao 等人,1990 年)。
生物修复技术:在环境科学领域,1-氰基环丁烷甲酸甲酯的衍生物,如环糊精,已被用于增强污染物的生物降解,展示了其在生物修复技术中的效用 (Molnár 等人,2005 年)。
对 DNA 修复机制的研究:研究表明,参与 DNA 修复的酶(如 AlkB)可以处理 DNA 中的烷基化损伤,突出了涉及 1-氰基环丁烷甲酸甲酯衍生物的研究在理解细胞机制中的更广泛意义 (Trewick 等人,2002 年)。
先进材料开发
1-氰基环丁烷甲酸甲酯在先进材料的开发中发挥作用,特别是在具有独特结构和物理性质的化合物的合成中。
- 独特材料的开发:该化合物已被用于开发具有特定结构特性的材料,例如 1,4-二甲基-13,14-二氧杂环戊[8.2.1.14,7.02,9.03,8]十四-5,11-二烯-5,6,11,12-四甲酸四甲酯,展示了 1-氰基环丁烷甲酸甲酯在先进材料合成中的潜力 (Lough, Jack & Tam, 2012)。
属性
IUPAC Name |
methyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZTNWBOZFXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649779 | |
| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58920-79-9 | |
| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

